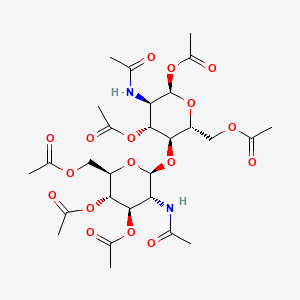![molecular formula C10H10N2 B1618340 2,3-二氢-1H-吡咯并[1,2-a]苯并咪唑 CAS No. 7724-48-3](/img/structure/B1618340.png)
2,3-二氢-1H-吡咯并[1,2-a]苯并咪唑
描述
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound with the molecular formula C10H10N2. It is a fused bicyclic structure consisting of a pyrrole ring fused to a benzimidazole ring.
科学研究应用
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in developing new pharmaceuticals with potential therapeutic effects.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
作用机制
- The downstream effects may involve modulation of gene expression, protein phosphorylation, and cellular responses .
- Impact on Bioavailability : Lipophilicity affects oral bioavailability, and metabolism plays a crucial role .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
生化分析
Biochemical Properties
It is known that benzimidazole derivatives have shown various biological activities, including antiviral, antibacterial, antiseptic, anticancer, and anti-glycation effects
Cellular Effects
Other benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can be achieved through several methods. One common approach involves the cyclization of 5-substituted 2-(γ-chloroalkyl)benzimidazoles in the presence of sodium ethoxide . Another method includes the reaction of cyano and aromatic aldehyde compounds . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure successful cyclization.
Industrial Production Methods
Industrial production methods for 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods mentioned above.
化学反应分析
Types of Reactions
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the molecule.
相似化合物的比较
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups.
Benzimidazoles: While benzimidazoles have a simpler structure, they share some chemical properties and applications with 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar pyrrole ring but are fused with a pyrazine ring instead of a benzimidazole ring.
属性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFZNDNBXKOZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227976 | |
| Record name | 2,3-Dihydro-1H-pyrrolo(1,2-a)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7724-48-3 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7724-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-pyrrolo(1,2-a)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002704227 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1H-pyrrolo(1,2-a)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles are tricyclic nitrogen-containing heterocycles. These compounds are attractive for medicinal chemistry because they offer diverse structural modification possibilities. Researchers can introduce various substituents on the benzene ring, pyrrole ring, or the nitrogen atoms, enabling fine-tuning of their properties and biological activity.
A: Several synthetic routes have been developed for these compounds. One common approach involves the reaction of o-phenylenediamine with a suitable pyrrolidine derivative. This reaction leads to the formation of the desired tricyclic ring system. [, , , , , ]
A: The cyclopropyliminium rearrangement offers a valuable route to access these compounds. Starting from substituted 2-cyclopropylbenzimidazoles, this rearrangement allows for the formation of the pyrrolo[1,2-a]benzimidazole core with specific substitution patterns. [, , ]
A: The presence of arylmethylidene substituents at the 1-position introduces a double bond, leading to (1Z)- and (1E)- isomers. These isomers may exhibit different biological activities. Researchers have developed stereoselective synthetic methods to target specific isomers. [, ]
A: These compounds show promise as potential anticancer agents. Specifically, 2,3-dihydro-1H-pyrrolo [1,2-a] benzimidazole-5,8-diones, also known as azamitosenes, have been investigated for their potential as DNA cross-linkers. [, ]
A: Azamitosenes are thought to function as reductive alkylating agents. Upon reduction, they can generate reactive intermediates capable of forming covalent bonds with DNA, leading to cross-linking and ultimately cell death. [, ]
A: Iminoquinone derivatives of azamitosenes, termed iminoazamitosenes, have been explored to address the issue of oxygen toxicity often associated with quinone-based drugs. Studies indicate that the iminoquinone modification can improve the stability and reduce the oxygen reactivity of these compounds. []
A: Maintaining hydrolytic stability is crucial for the efficacy of iminoazamitosenes. They need to remain intact in physiological conditions to reach their target and exert their antitumor activity. []
A: The imino center in iminoazamitosenes can undergo syn/anti isomerization. This isomerization can influence the compounds' interactions with their biological targets, potentially affecting their activity and selectivity. []
A: Electrochemical studies have provided valuable insights into the redox properties of these compounds. Researchers can correlate reduction potentials with their reactivity and potential for reductive alkylation. []
A: Studies suggest that the position and nature of substituents on the pyrrolo[1,2-a]benzimidazole ring system can significantly impact their DNA cleaving activity. For example, the presence of a hydroxyl group at the 3-position and an aziridine ring at the 6-position has been associated with increased potency. []
A: The observation of cross-resistance with doxorubicin in certain cancer cell lines suggests that these compounds may share similar mechanisms of action or resistance pathways with anthracyclines, a class of widely used anticancer drugs. []
A: Despite their promise, challenges remain, including potential cardiotoxicity observed in some derivatives. Further research is needed to optimize their efficacy, selectivity, and safety profile for clinical applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine](/img/structure/B1618263.png)










